molecular formula C12H21N3O B7570744 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one

Cat. No. B7570744
M. Wt: 223.31 g/mol
InChI Key: OHKHZLRNJBWINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have a variety of effects on neuronal activity, depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one administration can have a variety of biochemical and physiological effects. Some of these include:
1. Enhanced inhibition of neuronal activity: GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to enhanced inhibition of neuronal activity.
2. Modulation of synaptic plasticity: GABAergic neurotransmission plays a key role in regulating synaptic plasticity, the ability of synapses to change in strength and efficacy over time. 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one may modulate this process by enhancing GABAergic neurotransmission.
3. Regulation of stress and anxiety: GABAergic neurotransmission is involved in the regulation of stress and anxiety responses. 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one may modulate these responses by enhancing GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has several advantages and limitations for use in laboratory experiments. Some of these include:
Advantages:
1. Selective inhibition of GABA transaminase: 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes.
2. Potent and long-lasting effects: 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has been shown to have potent and long-lasting effects on GABAergic neurotransmission, which makes it a useful tool for studying the effects of enhanced GABAergic neurotransmission on neuronal activity and behavior.
Limitations:
1. Limited solubility: 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has limited solubility in water, which can make it difficult to administer in laboratory experiments.
2. Potential off-target effects: Although 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one is a selective inhibitor of GABA transaminase, it is possible that it may have off-target effects on other enzymes or receptors in the brain.

Future Directions

There are several potential future directions for research on 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one. Some of these include:
1. Further studies on its potential therapeutic applications: 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has shown promise as a treatment for epilepsy, addiction, and anxiety in preclinical and clinical studies. Further research is needed to determine its safety and efficacy in these and other therapeutic applications.
2. Studies on its effects on synaptic plasticity: GABAergic neurotransmission plays a key role in regulating synaptic plasticity, and 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one may modulate this process. Further research is needed to determine the effects of 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one on synaptic plasticity in different brain regions and cell types.
3. Studies on its potential off-target effects: Although 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one is a selective inhibitor of GABA transaminase, it is possible that it may have off-target effects on other enzymes or receptors in the brain. Further research is needed to determine the specificity of 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one for GABA transaminase and its potential off-target effects.
In conclusion, 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one is a potent and selective inhibitor of GABA transaminase that has been studied extensively for its potential therapeutic applications in epilepsy, addiction, and anxiety. Further research is needed to determine its safety and efficacy in these and other therapeutic applications, as well as its effects on synaptic plasticity and potential off-target effects.

Synthesis Methods

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction to form the piperidine ring, followed by a reductive amination reaction to introduce the cyclopropylpyrrolidine moiety. The final step involves the introduction of the ketone group using an oxidation reaction.

Scientific Research Applications

5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. Some of the areas of research include:
1. Epilepsy: 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has shown promise as a treatment for epilepsy, particularly in drug-resistant cases. Studies have shown that 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one can reduce seizure frequency and improve seizure control in animal models of epilepsy.
2. Addiction: GABAergic neurotransmission plays a key role in the reward pathway of the brain, and drugs that enhance GABAergic transmission have been shown to reduce drug-seeking behavior in animal models of addiction. 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has been studied for its potential as a treatment for addiction to drugs such as cocaine and methamphetamine.
3. Anxiety: GABAergic neurotransmission is also involved in the regulation of anxiety and stress responses. 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one has been studied for its potential as an anxiolytic agent, with promising results in animal models of anxiety.

properties

IUPAC Name

5-[(1-cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c16-12-4-1-9(7-13-12)14-10-5-6-15(8-10)11-2-3-11/h9-11,14H,1-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKHZLRNJBWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)NC3CCC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.